molecular formula C8H9Cl B074947 (2-Chloroethyl)benzene CAS No. 1331-31-3

(2-Chloroethyl)benzene

Cat. No.: B074947
CAS No.: 1331-31-3
M. Wt: 140.61 g/mol
InChI Key: MNNZINNZIQVULG-UHFFFAOYSA-N
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Description

(2-Chloroethyl)benzene, also known as 2-Phenylethyl chloride, is an organic compound with the molecular formula C8H9Cl. It is a colorless to light yellow liquid with a characteristic aromatic odor. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloroethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzene with ethylene oxide in the presence of a catalyst, followed by chlorination. Another method involves the reaction of benzene with ethylene dichloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In industrial settings, this compound is typically produced by the chlorination of ethylbenzene. This process involves the reaction of ethylbenzene with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at elevated temperatures and results in the formation of this compound along with other chlorinated by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

(2-Chloroethyl)benzene acts as a vital intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules.

  • Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles like hydroxide ions or amines, leading to products such as phenylethanol or phenylethylamine.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the synthesis of therapeutic agents. It serves as a precursor for biologically active molecules that can be further modified to enhance their pharmacological properties.

Industrial Applications

The compound is used in producing polymers, resins, and other industrial chemicals. Its reactivity allows it to be incorporated into various polymerization processes, contributing to material science advancements.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that this compound can be employed in synthesizing compounds with anticancer properties. By modifying its structure through nucleophilic substitution, researchers have developed new molecules that exhibit cytotoxic effects against cancer cell lines.

Case Study 2: Agrochemical Development

In agrochemical research, this compound has been used as an intermediate for creating herbicides and pesticides. Its chemical properties allow for the development of compounds that effectively target specific biological pathways in pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of (2-Chloroethyl)benzene involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound is a good leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Chlorobenzene: Similar in structure but lacks the ethyl group.

    Ethylbenzene: Similar in structure but lacks the chlorine atom.

    Benzyl Chloride: Similar in structure but has a different position of the chlorine atom.

Uniqueness

(2-Chloroethyl)benzene is unique due to the presence of both the ethyl group and the chlorine atom, which allows it to undergo a wide range of chemical reactions. Its reactivity and versatility make it a valuable intermediate in organic synthesis .

Biological Activity

(2-Chloroethyl)benzene, also known as β-chloroethylbenzene, is a compound with significant relevance in medicinal chemistry and toxicology. Its structure consists of a benzene ring substituted with a chloroethyl group, which impacts its biological activity. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₈H₉Cl
  • Molecular Weight : 154.61 g/mol
  • CAS Number : 623-05-2

Biological Activity Overview

This compound exhibits various biological activities, primarily associated with its cytotoxic properties. The compound has been studied for its potential use in cancer therapy due to its ability to disrupt microtubule dynamics and induce cellular apoptosis.

  • Microtubule Disruption :
    • Studies have shown that compounds related to this compound can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. For instance, N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU), a derivative of this compound, demonstrated significant cytotoxicity against CT-26 colon carcinoma cells by inducing microtubule depolymerization .
  • Reactive Oxygen Species (ROS) Production :
    • The metabolic activation of this compound can lead to the generation of ROS, which contributes to oxidative stress and cellular damage. This mechanism is particularly relevant in the context of hematotoxicity observed in benzene derivatives .
  • Cell Cycle Arrest :
    • In vitro studies indicate that ICEU causes a dose-dependent increase in G2 tetraploid tumor cells, suggesting that it may interfere with normal cell cycle progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on ICEU :
    • A study conducted on ICEU showed that it significantly inhibited tumor growth in vivo by accumulating within colon tissues and disrupting microtubule integrity . This highlights the potential of this compound derivatives in targeted cancer therapies.
  • Hematotoxicity Research :
    • Research indicates that exposure to benzene and its derivatives can lead to hematotoxic effects, including acute myeloid leukemia and myelodysplastic syndromes. The underlying mechanisms often involve genetic susceptibility and the formation of reactive metabolites that damage hematopoietic stem cells .

Data Table: Biological Activities of this compound Derivatives

Compound NameActivity TypeTarget CellsMechanismReference
N-(4-iodophenyl)-N′-(2-chloroethyl)ureaCytotoxicityCT-26 colon carcinomaMicrotubule disruption
Alkyl[3-(2-chloroethyl)ureido]benzene derivativesCytotoxicityVarious cancer linesInduction of apoptosis
Benzene derivativesHematotoxicityHematopoietic cellsFormation of reactive metabolites

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (2-Chloroethyl)benzene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves the Friedel-Crafts alkylation of benzene with 1-chloro-2-phenylethane. Key parameters include temperature control (20–25°C), use of Lewis acid catalysts (e.g., AlCl₃), and inert atmosphere to minimize side reactions. Optimization strategies:

  • Purity : Purify via fractional distillation (bp 143–144°C; density 1.34 g/cm³ at 20°C) .
  • Yield Improvement : Use deuterated analogs (e.g., (1-Bromoethyl-2,2,2-d3)benzene) to track reaction pathways via isotopic labeling .
    • Data Table :
ParameterOptimal ConditionReference
CatalystAlCl₃ (0.1–0.3 molar ratio)
Reaction Temperature20–25°C
Distillation Range143–144°C

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize ¹H NMR signals at δ 3.7–4.1 ppm (CH₂Cl group) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR peaks at 45–50 ppm (CH₂Cl) and 125–140 ppm (aromatic carbons) .
  • GC-MS : Monitor molecular ion peaks at m/z 140.6 (M⁺) and fragment ions at m/z 105 (loss of Cl) .
  • Purity Validation : Use GC with flame ionization detection (FID) and compare retention times against certified standards .

Q. What are the established methods for assessing the acute toxicity of this compound in laboratory settings?

  • Methodological Answer :

  • In Vivo Models : Conduct acute exposure studies in rodents (OECD TG 423), focusing on LD₅₀ determination and histopathological analysis of liver/kidney tissues .
  • Biomarker Identification : Track urinary metabolites (e.g., phenylacetic acid derivatives) via LC-MS to assess bioaccumulation .
  • Risk Assessment : Use probabilistic models to estimate upper-bound cancer risks (e.g., >10⁻⁶ for 2-chloroethyl ether analogs) and non-carcinogenic hazard indices .

Advanced Research Questions

Q. How can computational chemistry models be applied to predict the reactivity and stability of this compound under various environmental conditions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to predict bond dissociation energies (C-Cl: ~330 kJ/mol) and electrophilic sites .
  • Degradation Pathways : Simulate hydrolysis kinetics (e.g., half-life in aqueous media at pH 7: ~72 hours) using QSAR models .
  • Environmental Fate : Model vapor pressure (0.12 mmHg at 25°C) and log Kₒw (3.1) to predict soil/water partitioning .

Q. What strategies are recommended for resolving contradictions in experimental data related to the degradation pathways of this compound?

  • Methodological Answer :

  • Multi-Method Validation : Cross-validate GC-MS and HPLC data to confirm metabolite profiles. For example, discrepancies in half-life estimates can arise from matrix effects (soil vs. aqueous systems) .
  • Isotopic Tracer Studies : Use ¹⁴C-labeled compounds to distinguish biotic vs. abiotic degradation contributions .
  • Uncertainty Quantification : Apply Monte Carlo simulations to assess variability in fate/transport parameters (e.g., diffusion coefficients) .

Q. What experimental approaches are used to investigate the electrophilic substitution behavior of this compound in aromatic systems?

  • Methodological Answer :

  • Competitive Reaction Studies : Compare nitration (HNO₃/H₂SO₄) and sulfonation (SO₃) rates with benzene analogs to determine directing effects. Meta-substitution is favored due to the electron-withdrawing Cl group .
  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to measure primary/secondary KIEs, revealing transition-state structures .
  • X-ray Crystallography : Resolve crystal structures of reaction intermediates (e.g., Wheland complexes) to confirm regioselectivity .

Q. Ethical and Safety Considerations

  • Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental release .
  • Data Integrity : Cross-check spectral data against authoritative databases (e.g., PubChem, CAS Common Chemistry) to avoid misidentification .
  • Ethical Reporting : Disclose all conflicts of interest and adhere to institutional guidelines for human/animal studies .

Properties

IUPAC Name

2-chloroethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNZINNZIQVULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060748
Record name 1-Chloro-2-phenylethane
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Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

198 °C
Record name 2-Phenyl-1-chloroethane
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Solubility

Insoluble in water, Soluble in acetone, benzene, caron tetrachloride, chloroform
Record name 2-Phenyl-1-chloroethane
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Density

1.069 g/cu cm at 25 °C
Record name 2-Phenyl-1-chloroethane
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Vapor Pressure

1.69 mm Hg at 25 °C
Record name 2-Phenyl-1-chloroethane
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Color/Form

Light red, clear liquid

CAS No.

622-24-2, 1331-31-3
Record name Phenylethyl chloride
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Record name Benzene, chloroethyl-
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Record name (2-Chloroethyl)benzene
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Record name Benzene, (2-chloroethyl)-
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Record name 1-Chloro-2-phenylethane
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Record name 1-chloro-2-phenylethane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

(2-Chloroethyl)benzene
(2-Chloroethyl)benzene
(2-Chloroethyl)benzene
(2-Chloroethyl)benzene
(2-Chloroethyl)benzene
(2-Chloroethyl)benzene

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